SCH 50911

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SCH-50911 is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a model compound for studying GABA B receptor antagonism and related chemical properties.

Biology: The compound is used to investigate the role of GABA B receptors in various biological processes.

Wirkmechanismus

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By antagonizing the GABA B receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of this compound’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, this compound has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Biochemische Analyse

Biochemical Properties

SCH 50911 is a selective, orally-active, and competitive γ-Aminobutyric acid B (GABA B) receptor antagonist . It binds to the GABA B receptor with an IC50 of 1.1 μM . This compound antagonizes GABA B autoreceptors, increasing the electrically-stimulated 3H overflow with an IC50 of 3 μM .

Cellular Effects

This compound acts as an anticonvulsant under normal conditions . It induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Molecular Mechanism

This compound is a competitive antagonist of the GABA B receptor . It binds to the GABA B receptor, inhibiting its function and thereby increasing the electrically-stimulated 3H overflow .

Temporal Effects in Laboratory Settings

This compound has been shown to abolish seizures in animal models in a dose-dependent fashion . The effects of this compound were observed over time in laboratory settings, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown to have antiabsence effects in a dose-dependent manner . It significantly decreased the immobility time in the forced swimming test (FST), an animal model predictive of antidepressant activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

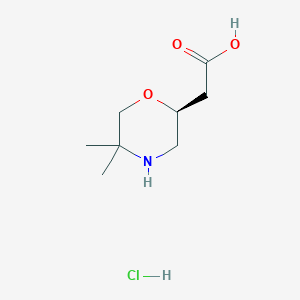

The synthesis of SCH-50911 involves the preparation of (S)-5,5-dimethylmorpholin-2-ylacetic acid. The synthetic route typically includes the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.

Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced via a substitution reaction, where a suitable acetic acid derivative reacts with the morpholine ring.

Industrial Production Methods

Industrial production of SCH-50911 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

SCH-50911 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where different substituents can be introduced to the morpholine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenated compounds and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Vergleich Mit ähnlichen Verbindungen

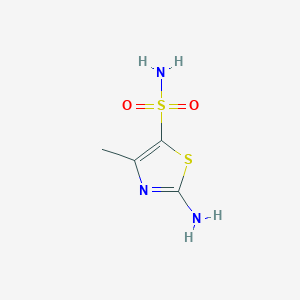

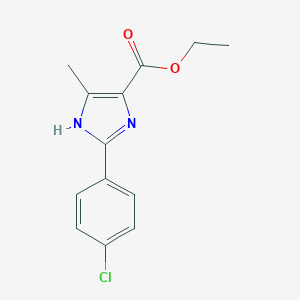

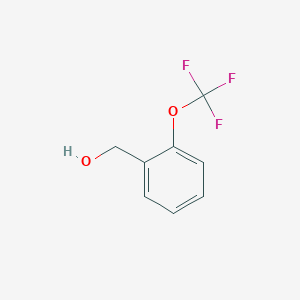

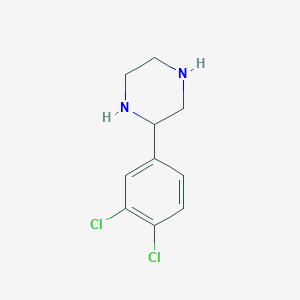

Similar Compounds

Uniqueness

SCH-50911 is unique due to its high selectivity and potency as a GABA B receptor antagonist. Unlike other compounds, it does not exhibit significant binding affinity for other receptor types, making it a valuable tool in pharmacological research .

Eigenschaften

CAS-Nummer |

160415-07-6 |

|---|---|

Molekularformel |

C8H16ClNO3 |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1 |

InChI-Schlüssel |

QYYBBASPKHNBKA-RGMNGODLSA-N |

SMILES |

CC1(COC(CN1)CC(=O)O)C |

Isomerische SMILES |

CC1(CO[C@H](CN1)CC(=O)O)C.Cl |

Kanonische SMILES |

CC1(COC(CN1)CC(=O)O)C.Cl |

| 160415-07-6 | |

Piktogramme |

Irritant |

Synonyme |

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)- 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)- 5,5-dimethyl-2-morpholineacetic acid hydrochloride SCH 50910 SCH 50911 SCH-50910 SCH-50911 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

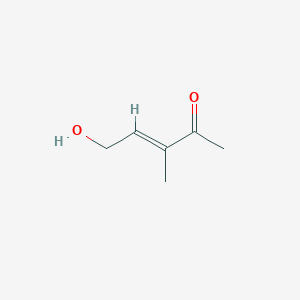

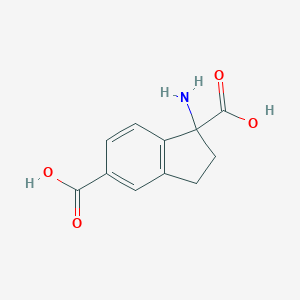

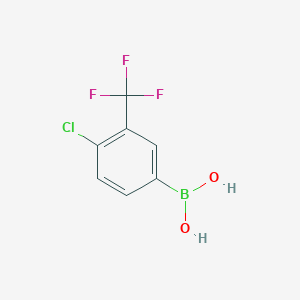

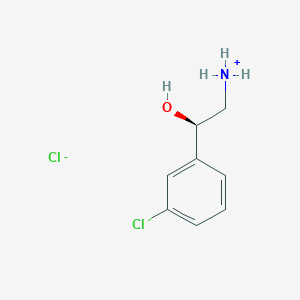

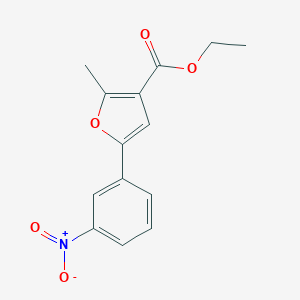

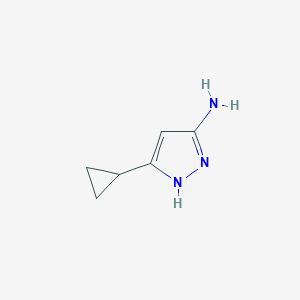

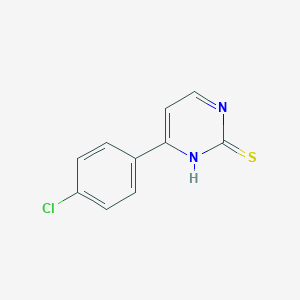

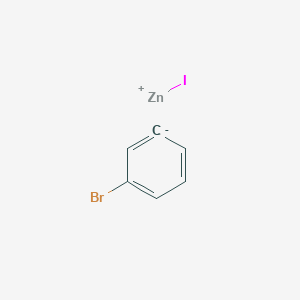

Feasible Synthetic Routes

Q1: How does SCH 50911 interact with GABAB receptors?

A1: this compound acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of this compound's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with this compound can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

- Enhanced GABA release: this compound has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]

- Increased glutamate release: Research indicates that this compound can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []

- Modulation of dopamine release: Studies suggest that this compound can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []

- Suppression of absence seizures: this compound has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like this compound.

Q5: Has this compound been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like this compound, particularly for conditions like absence seizures, [] there's no mention of this compound progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: The research showcases the use of various models to investigate this compound's effects:

- Rat neocortical slices: This in vitro model was employed to assess this compound's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]

- Guinea pig trachea: Researchers used this model to demonstrate this compound's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []

- Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of this compound, revealing its potent ability to suppress seizures. []

- Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of this compound using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)